DBM 1285 dihydrochloride
Description
Overview of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway in Cellular Regulation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that serve as a crucial nexus for intracellular signaling, translating a wide array of external signals into specific cellular responses. tocris.commedchemexpress.com As part of the larger MAPK family, which also includes the Extracellular Signal-Regulated Kinases (ERKs) and c-Jun N-terminal Kinases (JNKs), the p38 pathway is particularly responsive to stress stimuli. tocris.comszabo-scandic.com These stimuli include inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as environmental stresses such as ultraviolet irradiation, heat shock, and osmotic shock. medchemexpress.comszabo-scandic.com
In mammals, four isoforms of p38 have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), each with varying tissue distribution and substrate specificity. medchemexpress.com The activation of p38 MAPKs occurs through a tiered cascade. Typically, a MAPKKK (like MEKK or MLK) phosphorylates and activates an upstream MAPK kinase (MKK), specifically MKK3 and MKK6. adooq.com These MKKs then dually phosphorylate the p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr-182), leading to its activation. medchemexpress.comresearchgate.net
Once activated, p38 MAPK can translocate to the nucleus or act on cytoplasmic targets to regulate a multitude of cellular processes. tocris.com These processes are fundamental to cellular homeostasis and include inflammation, cell proliferation, differentiation, apoptosis (programmed cell death), and immune responses. tocris.commedchemexpress.com Key downstream targets of p38 MAPK include other protein kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), and numerous transcription factors like Activating Transcription Factor 2 (ATF-2) and myocyte enhancer factor-2 (MEF2). tocris.commedchemexpress.comadooq.com The phosphorylation of these substrates by p38 MAPK modulates gene expression and protein function, thereby orchestrating the cell's response to the initial stimulus.
Significance of p38 MAPK Inhibition in Inflammatory and Other Preclinical Disease Models
Given its central role in mediating inflammatory responses, the p38 MAPK pathway has become an attractive target for therapeutic intervention in a variety of diseases. researchgate.netgoogle.com The pathway is critically involved in the production of pro-inflammatory cytokines, which are key drivers of chronic inflammatory conditions. researchgate.netgoogle.com Inhibition of p38 MAPK has been shown to block the synthesis of TNF-α and IL-1β, potent mediators of inflammation, at both the transcriptional and translational levels. researchgate.netscribd.com
Beyond rheumatoid arthritis, the therapeutic potential of p38 MAPK inhibition has been explored in other conditions. These include inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various neurodegenerative diseases where neuroinflammation is a contributing factor. adooq.comnih.gov In models of Alzheimer's disease, for example, p38 MAPK is implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in mediating neuroinflammation. google.com Therefore, inhibitors targeting this pathway are investigated for their potential to alleviate these pathological processes. google.com The ability of p38 MAPK inhibitors to modulate the production of multiple inflammatory mediators provides a rationale for their potential broad efficacy compared to therapies that target single cytokines. rndsystems.com
Historical Context and Current Status of DBM 1285 Dihydrochloride (B599025) as a Research Tool
DBM 1285 dihydrochloride, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is recognized as a potent, orally active inhibitor of p38 MAPK. tocris.commedchemexpress.com Its primary utility in the research community stems from its ability to suppress the production of TNF-α, a key pro-inflammatory cytokine. tocris.commedchemexpress.com
The foundational research characterizing DBM 1285 was published in 2010. researchgate.net This work established that the compound inhibits the secretion of lipopolysaccharide (LPS)-induced TNF-α in various macrophage and monocyte cell lines. medchemexpress.com Crucially, the study elucidated the mechanism of action, demonstrating that DBM 1285 suppresses TNF-α production by specifically blocking the p38 MAPK/MAPKAPK-2 signaling pathway. researchgate.net This inhibition prevents the phosphorylation of p38, thereby impeding downstream signaling events that lead to inflammation. tocris.com
Following its initial characterization, DBM 1285 has been employed as a research tool in preclinical in vivo studies. It has been shown to effectively attenuate inflammation in a zymosan-induced murine inflammation model and to reduce the severity of adjuvant-induced arthritis in mice. tocris.comrndsystems.com These findings solidified its role as a useful compound for studying the effects of p38 MAPK inhibition in models of inflammatory disease. tocris.com
More recently, the application of DBM 1285 has expanded to investigations of neuroinflammation. A 2023 study utilized a panel of p38 inhibitors, including DBM 1285, to examine their effects on α-synuclein-induced cytokine gene expression in primary microglia. nih.gov This research helps to dissect the role of the p38 pathway in the pathogenesis of neurodegenerative disorders like dementia with Lewy bodies. nih.gov The continued use of DBM 1285 in diverse preclinical models underscores its status as a standard laboratory tool for probing the physiological and pathological functions of the p38 MAPK pathway.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride | tocris.com |
| Molecular Formula | C₂₁H₂₂FN₅S·2HCl | tocris.com |
| Molecular Weight | 468.42 g/mol | tocris.com |
| CAS Number | 1782532-29-9 | tocris.com |
| Purity | ≥98% (HPLC) | tocris.com |
| Biological Target | p38 Mitogen-Activated Protein Kinase (MAPK) | tocris.commedchemexpress.com |
Table 2: Preclinical Research Applications of this compound
| Research Area | Model System | Observed Effect | Reference |
|---|---|---|---|
| Inflammation | LPS-stimulated macrophage/monocyte cell lines | Suppression of TNF-α production | medchemexpress.comresearchgate.net |
| Inflammation | Zymosan-induced inflammation (murine model) | Attenuation of inflammation | tocris.comrndsystems.com |
| Rheumatoid Arthritis | Adjuvant-induced arthritis (murine model) | Attenuation of arthritis | tocris.comrndsystems.com |
| Neuroinflammation | α-synuclein-stimulated primary microglia | Inhibition of cytokine gene expression | nih.gov |
Properties
Molecular Formula |
C21H22FN5S.2HCl |
|---|---|
Molecular Weight |
468.42 |
SMILES |
FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl |
Synonyms |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Dbm 1285 Dihydrochloride
Target Identification and Specificity within the MAPK Family
The primary molecular target of DBM 1285 dihydrochloride (B599025) is the p38 mitogen-activated protein kinase. However, detailed public-domain data on its specific interactions with different p38 MAPK isoforms and its broader kinase selectivity profile are limited.
Elucidation of Primary p38 MAPK Isoform Inhibition (e.g., p38α)
While DBM 1285 dihydrochloride is established as a p38 MAPK inhibitor, specific studies delineating its inhibitory activity against the individual p38 isoforms (p38α, p38β, p38γ, and p38δ) are not extensively available in the public literature. The p38α isoform is often the primary target for anti-inflammatory drug development due to its significant role in the inflammatory process. General p38 MAPK inhibitors have been shown to effectively reduce the expression of αSCM-induced cytokines. nih.gov
Analysis of Off-Target Interactions and Selectivity Profile
Modulation of Intracellular Signaling Cascades
This compound exerts its effects by intervening in the p38 MAPK signaling cascade, which leads to downstream consequences on protein phosphorylation, transcription factor activity, and gene expression.
Inhibition of p38 Phosphorylation and Downstream Effector Kinases (e.g., MAPK-Activated Protein Kinase 2 / MK2)
This compound has been shown to suppress the phosphorylation of p38 MAPK. rndsystems.combioscience.co.ukbio-techne.com This action is critical as the activation of p38 MAPK is dependent on its phosphorylation. Once activated, p38 MAPK phosphorylates and activates its own downstream substrates, a key one being MAPK-activated protein kinase 2 (MK2). By inhibiting p38 MAPK, this compound effectively blocks the p38 MAPK/MK2 signaling pathway. This blockade is a central aspect of its mechanism of action.
Regulation of Transcription Factors and Gene Expression Profiles
The inhibitory action of this compound on the p38 MAPK/MK2 pathway has significant implications for gene expression, particularly for genes involved in the inflammatory response. The p38 MAPK pathway is known to regulate the activity of several transcription factors, including activating transcription factor 2 (ATF2) and cAMP response element-binding protein (CREB). nih.govnih.gov
A primary consequence of the inhibition of the p38 MAPK/MK2 pathway by this compound is the post-transcriptional suppression of tumor necrosis factor-alpha (TNF-α) production. This indicates that the compound does not affect the transcription of the TNF-α gene itself but rather interferes with the stability or translation of its mRNA.
Functional Cellular Responses Triggered by this compound
The molecular and cellular actions of this compound translate into observable functional responses in various cell types, particularly those involved in the immune system.
In macrophages and monocytes, this compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α. rndsystems.combioscience.co.uk This is a key anti-inflammatory effect, as TNF-α is a potent pro-inflammatory cytokine. Furthermore, in murine models, this compound has been shown to attenuate zymosan-induced inflammation and adjuvant-induced arthritis, highlighting its anti-inflammatory properties in vivo. rndsystems.com In microglial cells, it has been shown to be effective in reducing α-synuclein-induced cytokine gene expression. nih.gov
The inhibition of the p38 MAPK pathway by compounds like this compound can also have broader cellular effects, including the potential to influence processes such as apoptosis and the cell cycle. nih.govnih.govresearchgate.net
Table of Research Findings on this compound
| Aspect of Mechanism | Research Finding | Primary Cellular Consequence |
| Primary Target | p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibition of a key inflammatory signaling pathway |
| Molecular Action | Suppression of p38 MAPK phosphorylation | Blockade of the p38 MAPK/MK2 signaling cascade |
| Downstream Effect | Post-transcriptional inhibition of TNF-α production | Reduction in the secretion of a major pro-inflammatory cytokine |
| Functional Response | Attenuation of inflammation in in vivo models | Demonstration of anti-inflammatory effects |
| Cellular Activity | Inhibition of LPS-induced TNF-α secretion in macrophages | Suppression of a key inflammatory response in immune cells |
Suppression of Pro-inflammatory Cytokine Production in Immune Cells (e.g., TNF-α in macrophages/monocytes)
This compound has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, a key pro-inflammatory cytokine involved in various inflammatory diseases. Research indicates that this compound effectively suppresses the secretion of TNF-α in a concentration-dependent manner within various immune cells of the macrophage and monocyte lineage. This inhibitory effect has been observed in cell lines such as bone marrow macrophages, the human monocytic cell line THP-1, and the murine macrophage cell line RAW 264.7. researchgate.net
The primary mechanism underlying this suppression is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net this compound directly targets and inhibits the enzymatic activity of p38 MAPK. This action, in turn, affects the downstream signaling cascade, particularly involving MAPK-activated protein kinase 2 (MK2), which plays a crucial role in the post-transcriptional regulation of TNF-α. researchgate.net
Interestingly, studies have shown that while this compound significantly reduces the secretion of TNF-α protein, it does not affect the messenger RNA (mRNA) expression of TNF-α induced by lipopolysaccharide (LPS) in these immune cells. researchgate.net This suggests that the compound's inhibitory action does not occur at the level of gene transcription but rather at a post-transcriptional level, likely by affecting the stability or translation of the TNF-α mRNA.
Table 1: Effect of this compound on TNF-α Production in Macrophage/Monocyte Cell Lines
| Cell Line | Stimulant | Effect of this compound on TNF-α Secretion | Postulated Mechanism |
|---|---|---|---|
| Bone Marrow Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent inhibition | Post-transcriptional regulation via p38 MAPK/MK2 pathway inhibition |
| THP-1 | Lipopolysaccharide (LPS) | Concentration-dependent inhibition | Post-transcriptional regulation via p38 MAPK/MK2 pathway inhibition |
| RAW 264.7 | Lipopolysaccharide (LPS) | Concentration-dependent inhibition | Post-transcriptional regulation via p38 MAPK/MK2 pathway inhibition |
Impact on Cellular Activation and Differentiation States
The differentiation of monocytes into macrophages and the subsequent polarization of these macrophages into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 states, are critical processes in the immune response. The p38 MAPK signaling pathway, which is the primary target of this compound, is known to play a significant role in these cellular events.
Inhibition of the p38 MAPK pathway has been shown to influence monocyte-to-macrophage differentiation. embopress.orgnih.gov Specifically, the p38 MAPK-dependent phosphorylation of the transcription factor EB (TFEB) is a crucial step in this differentiation process. embopress.orgnih.gov By inhibiting p38 MAPK, this compound may therefore interfere with the maturation of monocytes into functional macrophages.
Furthermore, the p38 MAPK pathway is involved in the polarization of macrophages. Aberrant polarization of M0 macrophages into the M1 inflammatory phenotype can be influenced by the p38 MAPK pathway. embopress.org Therefore, inhibition of this pathway by this compound could potentially modulate macrophage polarization, although direct evidence for this compound is still emerging. The balance between M1 and M2 macrophage populations is critical in the progression and resolution of inflammatory conditions.
Table 2: Potential Impact of this compound on Macrophage Activation and Differentiation
| Cellular Process | Key Signaling Pathway Involved | Potential Effect of this compound |
|---|---|---|
| Monocyte-to-Macrophage Differentiation | p38 MAPK-dependent phosphorylation of TFEB | Inhibition of differentiation |
| Macrophage Polarization (M1/M2 Phenotype) | p38 MAPK signaling | Modulation of polarization state |
Compound Names Mentioned in this Article
Preclinical Pharmacological Investigations of Dbm 1285 Dihydrochloride
In Vitro Efficacy and Potency Characterization
Cell-Based Assays for Lipopolysaccharide (LPS)-Induced Inflammatory Responses
DBM 1285 dihydrochloride (B599025) has demonstrated the ability to suppress inflammatory responses in various immune cell lines when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. In studies involving macrophage and monocyte cell lines such as RAW 264.7 and THP-1, DBM 1285 dihydrochloride has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. This inhibition of TNF-α secretion is a critical indicator of the compound's anti-inflammatory potential, as TNF-α is a key mediator of the inflammatory response.
| Cell Line | Inflammatory Stimulus | Measured Endpoint | Effect of this compound |
|---|---|---|---|
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | TNF-α Secretion | Concentration-dependent inhibition |
| THP-1 (Human Monocyte) | Lipopolysaccharide (LPS) | TNF-α Secretion | Concentration-dependent inhibition |
Enzyme Inhibition Kinetic Studies (e.g., p38 MAPK enzyme assays)
The inhibitory effect of this compound on inflammatory responses is attributed to its direct interaction with the p38 MAPK enzyme. Enzymatic assays have been employed to characterize the kinetics of this inhibition. These studies are crucial for understanding the potency and mechanism by which this compound blocks the activity of this key signaling protein. While specific kinetic parameters such as the inhibition constant (Ki) are determined through these assays, detailed public data on the precise kinetic values for this compound remains limited in readily available literature. However, it has been confirmed that DBM 1285 directly inhibits p38 MAPK enzymatic activity. researchgate.net
Comparative Analysis with Other p38 MAPK Inhibitors
To contextualize the potency of this compound, its activity is often compared to other known p38 MAPK inhibitors. Compounds such as SB 203580 and VX-745 are well-characterized inhibitors of this enzyme and serve as benchmarks in the field. Comparative studies, typically evaluating the half-maximal inhibitory concentration (IC50), provide insights into the relative efficacy of these compounds. For instance, SB 203580 is a selective inhibitor of p38 MAPK with reported IC50 values of 50 nM for p38α and 500 nM for p38β2. rndsystems.com Another potent inhibitor, VX-745, exhibits IC50 values of 10 nM for p38α and 220 nM for p38β. While direct, side-by-side comparative IC50 data for this compound against these specific inhibitors is not extensively published, its demonstrated efficacy in cellular and in vivo models suggests it is a potent inhibitor of the p38 MAPK pathway.
| Compound | Target | Reported IC50 |
|---|---|---|
| This compound | p38 MAPK | Data not widely available |
| SB 203580 | p38α/SAPK2a | 50 nM rndsystems.com |
| p38β2/SAPK2b | 500 nM rndsystems.com | |
| VX-745 | p38α | 10 nM |
| p38β | 220 nM |
In Vivo Efficacy Studies in Animal Models of Disease
Assessment in Murine Models of Zymosan-Induced Inflammation
The anti-inflammatory effects of this compound have been evaluated in vivo using the zymosan-induced inflammation model in mice. Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by edema and cellular infiltration when injected locally, for instance, into the paw. In these models, treatment with this compound has been shown to attenuate the inflammatory response. Key parameters measured in these studies include the reduction in paw edema (swelling). The kinetics of zymosan-induced paw edema in mice typically show a peak inflammatory response around 6 hours post-injection. nih.gov
Therapeutic Potential in Murine Models of Adjuvant-Induced Arthritis
Adjuvant-induced arthritis in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis. The induction of arthritis is typically achieved by an injection of Freund's complete adjuvant, leading to a chronic and progressive inflammatory condition characterized by joint swelling, cartilage degradation, and bone erosion. chondrex.com Studies have demonstrated that this compound can suppress the progression of arthritis in this model. researchgate.net A primary endpoint in these studies is the measurement of paw volume, which serves as an indicator of the severity of joint inflammation. Treatment with effective anti-inflammatory compounds is expected to result in a significant reduction in paw volume compared to untreated control groups. The onset of arthritis in this model is typically observed around 11 to 14 days post-adjuvant injection, with peak inflammation occurring around day 20. nih.gov
| Animal Model | Disease Induction | Key Pathological Feature | Reported Effect of this compound |
|---|---|---|---|
| Zymosan-Induced Inflammation (Mouse) | Zymosan Injection | Paw Edema | Attenuation of inflammation |
| Adjuvant-Induced Arthritis (Rat) | Freund's Complete Adjuvant | Joint Swelling (Paw Volume) | Suppression of arthritis progression researchgate.net |
Investigations into Other Preclinical Disease Contexts (e.g., neuroinflammation hypotheses, cancer signaling pathways)
This compound has been investigated in preclinical models primarily for its role as a p38 mitogen-activated protein kinase (MAPK) inhibitor, which is implicated in various pathological processes, including neuroinflammation and cancer.
In the context of neuroinflammation , this compound has demonstrated notable anti-inflammatory effects. As a p38 MAPK inhibitor, it effectively suppresses the phosphorylation of p38 and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in macrophages. tocris.com In in-vitro studies involving microglia, the primary immune cells of the central nervous system, DBM 1285 was shown to be highly efficient in decreasing the expression of cytokines induced by α-synuclein-conditioned media (αSCM), which is relevant to the pathology of neurodegenerative diseases like Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD). nih.gov Specifically, it was one of the most effective inhibitors at reducing the expression of Interleukin-1 beta (Il-1β), Interleukin-6 (Il-6), and Interleukin-10 (Il-10). nih.gov This suggests a potential therapeutic role for DBM 1285 in mitigating the neuroinflammatory processes that contribute to the progression of these disorders.
In the realm of cancer signaling pathways , this compound is recognized as a p38 MAPK inhibitor, a pathway that is crucial for cell division, metabolism, and survival and is a significant focus in cancer research. tocris.com The p38 MAPK pathway can be activated by extracellular stimuli and stress, leading to a signaling cascade that can influence cancer progression. While specific preclinical studies detailing the effects of DBM 1285 on cancer cell lines or in animal tumor models are not extensively detailed in the public domain, its classification as a p38 MAPK inhibitor places it within a class of compounds investigated for cancer therapy. Several patents list this compound among a number of p38 MAPK inhibitors for potential use in treating cancer, often in combination with other anti-cancer therapies. google.com
Preclinical Pharmacokinetic Profile Characterization (e.g., oral activity in animal models)
This compound is described as an orally active compound in murine models, indicating that it can be absorbed from the gastrointestinal tract to exert its systemic effects. tocris.com This characteristic is a significant advantage for a therapeutic candidate, as oral administration is generally preferred for patient convenience and compliance. However, detailed public information regarding its full preclinical pharmacokinetic profile, including specific parameters of absorption, distribution, metabolism, and excretion, is limited.
There is a lack of publicly available detailed studies on the metabolic pathways and excretion routes of this compound in experimental systems. Information regarding its biotransformation, the enzymes involved in its metabolism, and the identification of its metabolites has not been published. Similarly, the primary routes of its elimination from the body (e.g., renal or fecal excretion) and the proportion of the dose excreted through each pathway have not been characterized in the available literature.
Structure Activity Relationship Sar Studies and Synthetic Research of Dbm 1285 Dihydrochloride Analogues
Elucidation of Key Pharmacophoric Elements for p38 MAPK Inhibition
The inhibitory activity of DBM 1285 dihydrochloride (B599025) and its analogues against p38 MAPK is attributed to a specific combination of structural features, known as pharmacophoric elements, that facilitate high-affinity binding to the enzyme's active site. The core structure, a substituted aminopyrimidine-thiazole scaffold, presents several key interaction points.
The aminopyrimidine ring is a crucial hydrogen-bonding motif. The nitrogen atoms in the pyrimidine (B1678525) ring, along with the exocyclic amino group, are positioned to form critical hydrogen bonds with the hinge region of the p38 MAPK active site. This interaction mimics the binding of the adenine (B156593) moiety of ATP, the natural substrate of the kinase.
The thiazole (B1198619) ring acts as a central scaffold, orienting the other substituents in the correct conformation for optimal binding. Modifications to the thiazole ring can significantly impact potency.
The 4-fluorophenyl group at the 4-position of the thiazole ring occupies a hydrophobic pocket within the active site. The fluorine atom can enhance binding affinity through favorable hydrophobic and electronic interactions. Structure-activity relationship (SAR) studies on related 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated the importance of this aryl substituent for potent in vitro inhibitory activity against p38 MAPK. nih.gov
Finally, the piperidinyl group at the 2-position of the thiazole ring likely extends towards the solvent-exposed region of the active site. This group can be modified to improve physicochemical properties such as solubility, without significantly affecting the core binding interactions.
Interactive Table: Key Pharmacophoric Elements and Their Inferred Roles in p38 MAPK Inhibition
| Pharmacophoric Element | Inferred Role in Binding | Supporting Evidence from Related Compounds |
|---|---|---|
| Aminopyrimidine Ring | Hydrogen bonding with the hinge region of p38 MAPK | Essential for ATP-competitive inhibition in numerous kinase inhibitors. acs.org |
| Thiazole Ring | Central scaffold for optimal substituent orientation | A common core in various kinase inhibitors. nih.gov |
| 4-Fluorophenyl Group | Occupies a hydrophobic pocket, potential electronic interactions | SAR studies on related compounds show the importance of this aryl group for potency. nih.gov |
| N-Cyclopropyl Group | Fits into a hydrophobic pocket, enhances affinity and selectivity | N-cyclopropyl moieties are found in other potent p38 inhibitors. nih.gov |
Design and Synthesis of Novel DBM 1285 Dihydrochloride Derivatives
The design of novel derivatives of this compound is guided by the established SAR. The synthetic strategies generally involve the construction of the central aminopyrimidine-thiazole core, followed by the introduction of various substituents to probe their effects on activity and selectivity.
The synthesis of the core scaffold often begins with the formation of a substituted thiazole ring. This can be achieved through various well-established synthetic methodologies. Subsequent reactions are then employed to append the aminopyrimidine moiety and the other key substituents. For instance, the synthesis of related 4-phenyl-5-pyridyl-1,3-thiazole derivatives has been reported, providing a potential blueprint for the synthesis of DBM 1285 analogues. nih.gov Similarly, the synthesis of various pyrimidine amine derivatives has been extensively explored, offering a range of methods for constructing this part of the molecule. mdpi.com
The design of new derivatives often focuses on several key areas:
Modification of the N-cyclopropyl group: Replacing the cyclopropyl (B3062369) group with other small alkyl or cycloalkyl groups can help to probe the size and nature of the corresponding hydrophobic pocket.
Substitution on the 4-fluorophenyl ring: Introducing different substituents on this phenyl ring can modulate the electronic and steric properties, potentially leading to improved binding or selectivity.
Variation of the piperidinyl moiety: Replacing the piperidine (B6355638) with other heterocyclic systems or acyclic amines can be used to fine-tune solubility and other pharmacokinetic properties.
Interactive Table: Examples of Synthetic Modifications and Their Rationale in the Design of DBM 1285 Analogues
| Modification Site | Example Modification | Rationale |
|---|---|---|
| N-Cyclopropyl Group | Ethyl, Isobutyl | To explore the size constraints of the hydrophobic pocket. |
| 4-Fluorophenyl Ring | 2,4-difluorophenyl, 4-chlorophenyl | To alter electronic properties and explore additional interactions. |
Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations) to Predict Binding and Activity
Computational chemistry plays a pivotal role in the design and optimization of this compound analogues. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding mode and affinity of these inhibitors with p38 MAPK.
Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of the target protein. For p38 MAPK inhibitors, docking simulations can help to visualize how the key pharmacophoric elements of DBM 1285 analogues interact with the amino acid residues in the ATP-binding pocket. These studies can confirm the hydrogen bonding interactions with the hinge region and the occupation of hydrophobic pockets by the fluorophenyl and cyclopropyl groups. Molecular docking has been successfully applied to understand the binding modes of various p38α MAPK inhibitors, including fused pyrazole (B372694) derivatives. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the protein-ligand complex over time. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate predictor of inhibitory potency. MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the determinants of high-affinity interactions.
These computational approaches are instrumental in the rational design of new derivatives. By predicting the binding affinity and mode of action of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The combination of 3D-QSAR and molecular docking has been effectively used to guide the design of novel p38α MAPK inhibitors. nih.gov
Advanced Research Methodologies Applied to Dbm 1285 Dihydrochloride
Proteomic and Phosphoproteomic Analyses for Pathway Mapping
A thorough search of scientific databases and literature yields no specific studies that have applied proteomic or phosphoproteomic analyses to map the global signaling pathways affected by DBM 1285 dihydrochloride (B599025). While it is known to inhibit p38 MAPK, leading to the suppression of p38 phosphorylation, large-scale mass spectrometry-based studies to identify the broader spectrum of downstream phosphorylation events and protein expression changes modulated by this compound have not been published. Such analyses would be invaluable for a deeper understanding of its mechanism of action beyond the primary target, potentially uncovering novel therapeutic applications and off-target effects.
Advanced Imaging Techniques for In Vivo Target Engagement and Cellular Localization in Preclinical Studies
There is currently no published research utilizing advanced imaging techniques to visualize the in vivo target engagement or cellular localization of DBM 1285 dihydrochloride in preclinical models. Methodologies such as positron emission tomography (PET) with a radiolabeled version of the compound or advanced microscopy techniques like confocal microscopy with fluorescently tagged derivatives are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate in a living organism. Such studies would provide critical information on its distribution, whether it reaches the intended target tissues, and its localization within the cellular compartments. A patent for alveolar organoids mentions the use of confocal microscopy and lists this compound as a p38 MAPK inhibitor, but does not detail any imaging studies with the compound itself. google.com
Theoretical Frameworks and Future Research Directions
Hypothesized Therapeutic Applications Based on Preclinical Findings
Preclinical investigations have demonstrated that DBM 1285 dihydrochloride (B599025) effectively suppresses the production of TNF-α, a major inflammatory cytokine implicated in a variety of chronic inflammatory diseases. nih.gov The compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in various macrophage and monocyte cell lineages. nih.gov The primary mechanism for this inhibition is the post-transcriptional regulation of TNF-α through the modulation of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. nih.gov
In vivo studies have further substantiated these findings. Administration of DBM 1285 dihydrochloride in murine models has been shown to inhibit the LPS-induced increase in plasma levels of TNF-α. nih.gov Furthermore, the compound has demonstrated efficacy in animal models of inflammatory diseases, including the attenuation of zymosan-induced inflammation and adjuvant-induced arthritis. pagepressjournals.orgnih.gov These results suggest that this compound may be a promising therapeutic candidate for the management of TNF-α-related chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Mouse bone marrow macrophages, THP-1 cells, RAW 264.7 cells | Concentration-dependent inhibition of LPS-induced TNF-α secretion. | nih.gov |
| In vivo murine model | Inhibition of LPS-induced increase in plasma TNF-α levels following oral administration. | nih.gov |
| Murine model of zymosan-induced inflammation | Attenuation of inflammation. | pagepressjournals.orgnih.gov |
| Murine model of adjuvant-induced arthritis | Suppression of arthritis. | pagepressjournals.orgnih.gov |
Exploration of Combination Research Strategies with this compound
The therapeutic potential of this compound may be enhanced through combination with other therapeutic agents. Given its specific mechanism of action targeting the p38 MAPK pathway, there is a strong rationale for exploring synergistic effects with drugs that act on parallel or complementary inflammatory pathways. For instance, combining p38 inhibitors with agents that target other signaling cascades involved in inflammation could lead to improved efficacy. pagepressjournals.orgpagepressjournals.org
Patent literature suggests the potential for combining this compound with other targeted therapies for various diseases. One such application proposes the combination of p38 inhibitors, including this compound, with Inhibitor of Apoptosis Protein (IAP) antagonists, such as SMAC mimetics, for the treatment of cancer. google.com Another potential combination strategy involves the use of this compound with NLRP3 inflammasome antagonists for the treatment of inflammatory or autoimmune diseases, particularly in patients who have developed resistance to anti-TNF-α agents. google.com
Identification of Biomarkers for this compound Activity in Preclinical Models
To facilitate the clinical development of this compound, the identification of reliable biomarkers to monitor its activity and therapeutic efficacy is crucial. Based on its mechanism of action, several potential biomarkers can be considered. The phosphorylation status of p38 MAPK is a direct indicator of the pathway's activation state and could serve as a proximal biomarker of drug activity. pagepressjournals.orgnih.gov
Preclinical studies with this compound have utilized a whole-blood in vivo target inhibition assay to demonstrate the attenuation of p38 MAPK activity following oral administration in mice. nih.gov This type of assay, which measures the phosphorylation of downstream targets of p38 MAPK in response to an ex vivo stimulus, could be adapted for use in clinical trials. Furthermore, downstream markers of p38 MAPK activation, such as the expression and secretion of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6), can also serve as pharmacodynamic biomarkers. nih.gov Given the dual role of the p38 MAPK pathway in different cellular contexts, including cancer, the expression levels of p38 isoforms or their phosphorylation status could also be explored as predictive biomarkers for patient stratification. nih.govnih.gov
| Biomarker Type | Potential Biomarker | Rationale |
|---|---|---|
| Target Engagement | Phosphorylated p38 MAPK (p-p38) | Directly measures the inhibition of the drug's primary target. |
| Pharmacodynamic | Plasma levels of TNF-α | Measures the downstream effect of p38 MAPK inhibition on a key inflammatory cytokine. |
| Pharmacodynamic | Whole-blood target inhibition assay | Assesses the functional consequence of p38 MAPK inhibition in a clinically relevant matrix. |
| Predictive | Expression levels of p38 MAPK isoforms | May help identify patient populations most likely to respond to therapy. |
Unanswered Questions and Future Directions in this compound Research
Despite the promising preclinical data, several questions remain to be addressed in the future development of this compound. A significant challenge for the broader class of p38 MAPK inhibitors has been the translation of preclinical efficacy into clinical success, with many candidates failing in clinical trials due to lack of efficacy or off-target toxicities. pagepressjournals.orgpagepressjournals.org Therefore, a critical future direction for this compound research will be to carefully evaluate its long-term safety profile and therapeutic window.
Further research is also needed to fully understand the context-dependent roles of p38 MAPK signaling. The pathway's involvement in both pro-inflammatory and tumor-suppressive functions highlights the need for a nuanced approach to its therapeutic inhibition. nih.gov Future studies should aim to elucidate the specific cellular and molecular contexts in which this compound is most likely to be effective and safe.
The exploration of novel therapeutic indications beyond the initially studied inflammatory conditions is another important avenue for future research. The implication of p38 MAPK signaling in neurodegenerative diseases and cancer opens up possibilities for investigating the utility of this compound in these areas. nih.govalzdiscovery.org Finally, the development and validation of robust biomarker strategies will be paramount for guiding patient selection, optimizing dosing regimens, and enabling a personalized medicine approach for treatment with this compound.
Conclusion of Academic Research on Dbm 1285 Dihydrochloride
Summary of Major Preclinical Research Contributions
DBM 1285 dihydrochloride (B599025) has been identified as a novel inhibitor of tumor necrosis factor-alpha (TNF-α) production. Its primary mechanism of action is the suppression of the p38 MAPK signaling pathway.
In vitro studies have shown that DBM 1285 dihydrochloride effectively inhibits the enzymatic activity of p38 MAPK. This inhibition, in turn, prevents the phosphorylation of MAPK-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK. This disruption of the p38 MAPK/MK2 signaling cascade is crucial, as this pathway plays a significant role in the post-transcriptional regulation of TNF-α production.
A key finding is that while this compound significantly reduces the secretion of TNF-α in various macrophage and monocyte cell lines (such as mouse bone marrow macrophages, THP-1, and RAW 264.7 cells) when stimulated by lipopolysaccharide (LPS), it does not affect the mRNA expression of TNF-α. This indicates that the compound's inhibitory effect occurs after the transcription of the TNF-α gene, at the level of protein translation.
The preclinical efficacy of this compound has been demonstrated in several murine models of inflammation. In vivo administration of the compound was shown to inhibit the LPS-induced increase in plasma levels of TNF-α in mice. Furthermore, a whole-blood in vivo target inhibition assay confirmed that orally administered this compound attenuates p38 MAPK activity.
The compound has also shown significant anti-inflammatory effects in more complex disease models. It successfully suppressed zymosan-induced inflammation, a model for acute inflammatory responses. Moreover, in a murine model of adjuvant-induced arthritis, a widely used model for rheumatoid arthritis, this compound demonstrated the ability to attenuate the disease's progression.
| Cell Line | Stimulant | Effect | Mechanism |
|---|---|---|---|
| Mouse Bone Marrow Macrophages | LPS | Inhibition of TNF-α secretion | Post-transcriptional regulation via p38 MAPK/MK2 pathway |
| THP-1 (Human Monocytic Cell Line) | LPS | Inhibition of TNF-α secretion | Post-transcriptional regulation via p38 MAPK/MK2 pathway |
| RAW 264.7 (Mouse Macrophage Cell Line) | LPS | Inhibition of TNF-α secretion | Post-transcriptional regulation via p38 MAPK/MK2 pathway |
| Model | Key Finding |
|---|---|
| LPS-induced inflammation | Inhibited increase in plasma TNF-α levels |
| Zymosan-induced inflammation | Suppressed inflammatory response |
| Adjuvant-induced arthritis | Attenuated disease progression |
Broader Implications for Kinase Inhibition Research and Drug Discovery Paradigms
The research on this compound contributes to the broader field of kinase inhibition, particularly in the context of targeting the p38 MAPK pathway for inflammatory diseases. The development of p38 MAPK inhibitors has been a significant focus in the pharmaceutical industry for decades, driven by the central role of this kinase in regulating the production of pro-inflammatory cytokines like TNF-α and interleukin-1 (IL-1).
However, the clinical development of p38 MAPK inhibitors has been fraught with challenges. Many candidates have failed in clinical trials due to a lack of efficacy or unacceptable toxicity profiles, including liver and central nervous system side effects. plos.org These setbacks have led to a re-evaluation of the strategies for targeting this pathway.
The findings related to this compound underscore the potential of developing orally bioavailable small molecules that can effectively modulate this pathway. The demonstration of in vivo efficacy in relevant disease models, such as adjuvant-induced arthritis, is a critical step in the preclinical validation of such compounds.
The focus on post-transcriptional regulation of TNF-α is also significant. Understanding how compounds like DBM 1285 can selectively inhibit protein production without altering gene transcription offers a more nuanced approach to therapeutic intervention. This could potentially lead to more targeted therapies with fewer off-target effects.
The journey of p38 MAPK inhibitors from promising preclinical candidates to challenging clinical assets highlights the complexities of translating kinase inhibition into successful therapies. The research on this compound provides valuable insights into the ongoing efforts to develop safe and effective treatments for chronic inflammatory diseases by targeting this critical signaling pathway. Future research will likely focus on optimizing the selectivity and safety profiles of such inhibitors to overcome the hurdles that have limited their clinical success to date.
Q & A
Q. What experimental methodologies are recommended to assess the inhibitory effects of DBM 1285 dihydrochloride on p38 MAPK activity?
To evaluate p38 MAPK inhibition, use in vitro kinase assays or Western blotting to measure phosphorylation levels of p38 MAPK in LPS-stimulated macrophages. Include dose-response curves (e.g., 1–50 µM) and positive controls like SB 706504, a known p38 MAPK inhibitor . For in vivo studies, administer this compound intraperitoneally (e.g., 10 mg/kg) and measure TNF-α production via ELISA in serum or tissue homogenates. Ensure reproducibility by standardizing LPS exposure times and animal models (e.g., murine endotoxemia models) .
Q. How should researchers design cellular assays to study this compound’s suppression of TNF-α in macrophages?
Use primary murine bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells. Pre-treat cells with this compound (e.g., 1–10 µM) for 1 hour before LPS stimulation. Quantify TNF-α via qRT-PCR (mRNA) and ELISA (protein). Include controls for nonspecific effects, such as testing cytotoxicity via MTT assays and comparing results to other p38 inhibitors (e.g., SB 706504) to validate specificity .
Q. What are the critical parameters for validating RNA-modifying protein (RMP) interactions in studies involving this compound?
While this compound is not directly linked to RNA modifications in the provided evidence, RMP studies generally require:
- Writer/eraser/reader assays : Use techniques like MeRIP-seq (methylated RNA immunoprecipitation sequencing) to map RNA modifications.
- Knockdown/overexpression models : CRISPR/Cas9 or siRNA to perturb RMPs and assess downstream effects on RNA stability or translation.
- Dose dependency : Test this compound across a range of concentrations to rule off-target effects on RNA pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across different inflammation models?
Discrepancies may arise from variations in cell types (e.g., primary vs. immortalized macrophages) or LPS exposure durations. Perform meta-analyses of published datasets, focusing on shared endpoints (e.g., TNF-α suppression). Use standardized protocols for LPS concentration (e.g., 100 ng/mL) and validate findings in multiple models (e.g., acute vs. chronic inflammation) .
Q. What strategies optimize the synergistic use of this compound with other kinase inhibitors (e.g., JNK or ERK inhibitors) in inflammatory disease research?
Conduct combinatorial dose-matrix experiments (e.g., 3×3 concentration grids) to identify additive or synergistic effects. Measure downstream biomarkers (e.g., phosphorylated MAPK isoforms) via multiplex assays. Use computational tools like SynergyFinder to quantify interactions. Prioritize inhibitors with non-overlapping toxicity profiles to minimize confounding cytotoxicity .
Q. How should researchers address reproducibility challenges in cellular assays involving this compound?
Adhere to MIACARM guidelines for metadata documentation, including:
- Experimental design : Specify cell passage numbers, serum batch, and this compound storage conditions.
- Data standardization : Use platforms like PRIDE or GEO to archive raw data (e.g., Western blot images, RNA-seq files).
- Negative controls : Include vehicle-treated and LPS-only groups to isolate compound-specific effects .
Q. What advanced techniques elucidate the structural-activity relationship (SAR) of this compound analogs?
Use molecular docking to predict binding affinities of analogs to p38 MAPK’s ATP-binding pocket. Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (e.g., KD values). Synthesize analogs with modifications to the dihydrochloride moiety and test inhibitory potency in kinase assays .
Methodological Guidelines
- Data Analysis : For cytokine profiling, use multiplex platforms (e.g., Luminex) to measure IL-1β, IL-6, and TNF-α simultaneously. Normalize data to housekeeping genes (e.g., GAPDH) and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .
- Ethical Compliance : When translating to in vivo studies, follow institutional guidelines for animal welfare (e.g., 3Rs principles) and document approval codes in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
